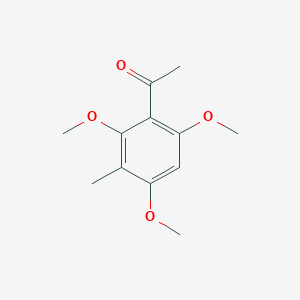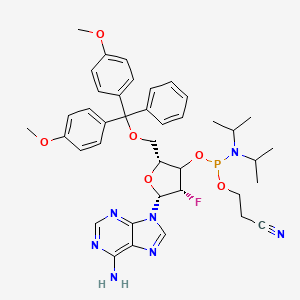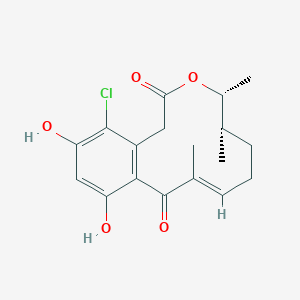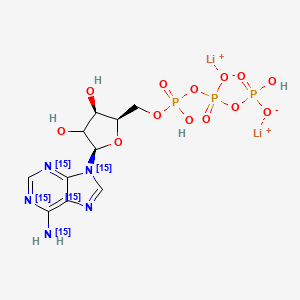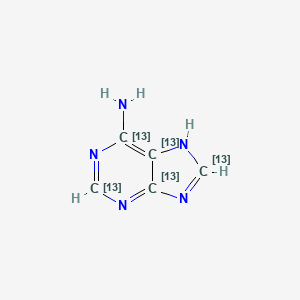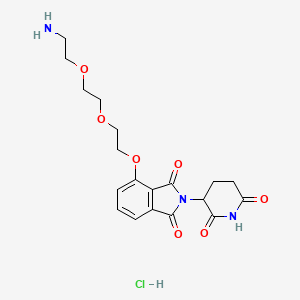
Thalidomide-PEG3-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-PEG3-NH2 (hydrochloride) is a compound that combines thalidomide with a polyethylene glycol (PEG) linker and an amino group, forming a hydrochloride salt. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). Thalidomide-PEG3-NH2 (hydrochloride) acts as a cereblon ligand, which is crucial for recruiting the CRBN protein in PROTAC technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-PEG3-NH2 (hydrochloride) involves several steps:
Thalidomide Derivatization: Thalidomide is modified to introduce a PEG linker. This typically involves the reaction of thalidomide with a PEG derivative containing a reactive group such as an amino or hydroxyl group.
PEG Linker Attachment: The PEG linker is attached to thalidomide through a series of reactions, often involving activation of the PEG derivative and subsequent coupling with thalidomide.
Formation of Hydrochloride Salt: The final product, Thalidomide-PEG3-NH2, is converted into its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of Thalidomide-PEG3-NH2 (hydrochloride) follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the PEG linker can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker.
Coupling Reactions: The amino group can be used in coupling reactions to attach other molecules or ligands
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Hydrolysis: Acidic or basic solutions are employed to induce hydrolysis.
Coupling Reactions: Reagents like carbodiimides or succinimidyl esters are used for coupling reactions
Major Products Formed
Substitution Products: Various substituted derivatives of Thalidomide-PEG3-NH2.
Hydrolysis Products: Cleaved PEG linkers and thalidomide derivatives.
Coupling Products: Conjugates formed by attaching other molecules to the amino group
Scientific Research Applications
Thalidomide-PEG3-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
Mechanism of Action
Thalidomide-PEG3-NH2 (hydrochloride) exerts its effects by acting as a cereblon ligand. It binds to the CRBN protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps in the selective degradation of disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Another cereblon ligand with a similar PEG linker but different functional groups.
Thalidomide-5-PEG3-NH2 hydrochloride: A variant with a different PEG linker length and functionalization
Uniqueness
Thalidomide-PEG3-NH2 (hydrochloride) is unique due to its specific PEG linker length and functionalization, which provide optimal properties for PROTAC applications. Its ability to effectively recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in chemical biology and drug discovery .
Properties
Molecular Formula |
C19H24ClN3O7 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H23N3O7.ClH/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24;/h1-3,13H,4-11,20H2,(H,21,23,24);1H |
InChI Key |
UNNSZZPWHUBHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





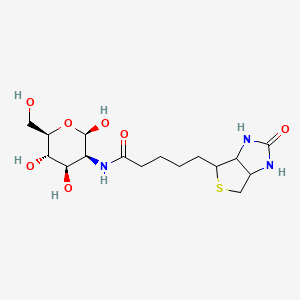
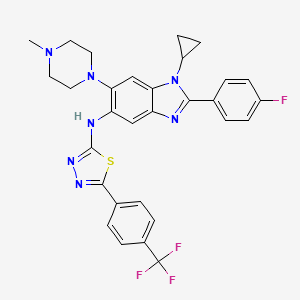
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
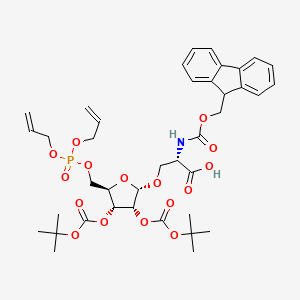
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
